(1R,2R)-2-(3-fluorophenyl)cyclopropan-1-amine hydrochloride
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Overview
Description
(1R,2R)-2-(3-fluorophenyl)cyclopropan-1-amine hydrochloride is a chemical compound that belongs to the class of cyclopropane derivatives. It is characterized by the presence of a fluorophenyl group attached to a cyclopropane ring, which is further bonded to an amine group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(3-fluorophenyl)cyclopropan-1-amine hydrochloride typically involves the cyclopropanation of alkenes using carbenes or carbenoid intermediates. One common method is the reaction of alkenes with dichlorocarbene, generated in situ from chloroform and potassium hydroxide . Another approach involves the use of Simmons-Smith reaction, where diiodomethane and zinc-copper couple are used to form the cyclopropane ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-(3-fluorophenyl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopropanone derivatives.
Reduction: Reduction reactions can convert the amine group to other functional groups such as hydroxylamine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropanone derivatives, while reduction can produce hydroxylamine derivatives.
Scientific Research Applications
(1R,2R)-2-(3-fluorophenyl)cyclopropan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1R,2R)-2-(3-fluorophenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, while the cyclopropane ring provides structural rigidity. This combination allows the compound to effectively modulate the activity of its targets, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride: This compound has a similar structure but with an additional fluorine atom on the phenyl ring.
Spiro cyclopropanes: These compounds contain a cyclopropane ring fused to another ring system, providing unique structural and chemical properties.
Uniqueness
(1R,2R)-2-(3-fluorophenyl)cyclopropan-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of a single fluorine atom on the phenyl ring. This configuration imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H11ClFN |
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Molecular Weight |
187.64 g/mol |
IUPAC Name |
(1R,2R)-2-(3-fluorophenyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H10FN.ClH/c10-7-3-1-2-6(4-7)8-5-9(8)11;/h1-4,8-9H,5,11H2;1H/t8-,9-;/m1./s1 |
InChI Key |
HZAULGOGPQNNCA-VTLYIQCISA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]1N)C2=CC(=CC=C2)F.Cl |
Canonical SMILES |
C1C(C1N)C2=CC(=CC=C2)F.Cl |
Origin of Product |
United States |
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